molecular formula C18H27N3O5 B248269 ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B248269
M. Wt: 365.4 g/mol
InChI Key: ITDMCJHTXOKTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 2,4-dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form the intermediate 3-[(2,4-dimethoxyphenyl)amino]-3-oxopropanoic acid.

    Cyclization: This intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to probe cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-dimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. This compound may modulate the activity of its targets by either inhibiting or activating them, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.

    Methyl 4-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate: Similar structure but with a methyl ester group instead of ethyl.

Uniqueness

ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the ethyl ester group may influence its lipophilicity and membrane permeability, while the piperazine ring provides a versatile scaffold for further modifications.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Properties

Molecular Formula

C18H27N3O5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[3-(2,4-dimethoxyanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O5/c1-4-26-18(23)21-11-9-20(10-12-21)8-7-17(22)19-15-6-5-14(24-2)13-16(15)25-3/h5-6,13H,4,7-12H2,1-3H3,(H,19,22)

InChI Key

ITDMCJHTXOKTTP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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